molecular formula C30H20O11 B14076058 3'-Hydroxy-Volkensiflavon

3'-Hydroxy-Volkensiflavon

Cat. No.: B14076058
M. Wt: 556.5 g/mol
InChI Key: DAGFXZAYWUIGPC-LMSSTIIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Hydroxy-Volkensiflavon is a chemical compound belonging to the flavonoid family Flavonoids are polyphenolic compounds found in various plants and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-Volkensiflavon typically involves the oxidative cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where a chalcone undergoes oxidative cyclization to form a flavonol. The reaction conditions often include the use of hydrogen peroxide as an oxidizing agent and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of 3’-Hydroxy-Volkensiflavon may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-Volkensiflavon undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydroflavonols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroflavonols.

    Substitution: Various substituted flavonols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3’-Hydroxy-Volkensiflavon involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3’-Hydroxy-Volkensiflavon can be compared with other similar compounds such as:

The uniqueness of 3’-Hydroxy-Volkensiflavon lies in its specific inhibitory effects on cystathionine β-synthase and its dual emission properties due to ESIPT.

Properties

Molecular Formula

C30H20O11

Molecular Weight

556.5 g/mol

IUPAC Name

8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)22-11-21(38)24-19(36)10-20(37)26(30(24)40-22)27-28(39)25-18(35)8-15(32)9-23(25)41-29(27)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1

InChI Key

DAGFXZAYWUIGPC-LMSSTIIKSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.